2-Bromo-7-methylbenzo[d]thiazole
Description
2-Bromo-7-methylbenzo[d]thiazole (CAS: 110704-32-0) is a brominated benzothiazole derivative with the molecular formula C₈H₆BrNS and a molecular weight of 228.11 g/mol . It features a bromine atom at position 2 and a methyl group at position 7 on the benzothiazole scaffold. This compound is primarily used in medicinal chemistry research due to the pharmacological significance of thiazole derivatives, including anticancer and antimicrobial activities .
Properties
IUPAC Name |
2-bromo-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUMYNISVUZNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. One common method is the reaction of 7-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiazole ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents
Major Products Formed
Substitution Reactions: Products include 2-amino-7-methylbenzo[d]thiazole, 2-thio-7-methylbenzo[d]thiazole, and 2-alkoxy-7-methylbenzo[d]thiazole.
Oxidation Reactions: Products include 7-formylbenzo[d]thiazole and 7-carboxybenzo[d]thiazole.
Reduction Reactions: Products include 7-methylbenzo[d]thiazole and 2,7-dimethylbenzo[d]thiazole
Scientific Research Applications
2-Bromo-7-methylbenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-7-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
4-Bromo-2-methylbenzo[d]thiazole (CAS 769-19-7)
- Structure : Bromine at position 4, methyl at position 2.
- Molecular Weight : 228.11 g/mol (same as target compound).
- Reactivity : The bromine at position 4 is less reactive toward nucleophilic substitution compared to position 2 due to electronic effects from the thiazole ring’s electron-rich sulfur atom .
- Biological Activity : Position 4 bromination may reduce steric hindrance, enhancing interactions with biological targets compared to 2-bromo derivatives .
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole (CAS 1960415-77-3)
- Structure : Methoxy group at position 6, bromine at 7, methyl at 2.
- Molecular Weight : 258.13 g/mol.
- This substitution may improve solubility in polar solvents compared to the methyl-substituted analog .
Heteroatom Variations
7-Bromo-2-methylbenzo[d]oxazole (CAS 1239489-82-7)
- Structure : Oxazole ring (oxygen instead of sulfur) with bromine at 7 and methyl at 2.
- Molecular Weight : 212.04 g/mol.
- Key Differences :
Electronic and Reactivity Comparisons
HOMO-LUMO Gaps and Charge Distribution
- 2-Bromo-7-methylbenzo[d]thiazole : Computational studies (B3LYP/6-31G(d,p)) predict a moderate HOMO-LUMO gap (~4.5 eV), with partial positive charge on sulfur due to bromine’s electron-withdrawing effect. This facilitates electrophilic attacks at the methyl-substituted position .
- Thiazole Derivative 11 () : Exhibits a lower HOMO-LUMO gap (~3.8 eV) and more electropositive sulfur, enhancing reactivity in cross-coupling reactions compared to the target compound .
Substitution Reactions
- The bromine in this compound is highly reactive toward nucleophilic substitution (e.g., with amines or thiols), similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). However, steric hindrance from the methyl group at position 7 may slow reaction kinetics .
Biological Activity
Overview
2-Bromo-7-methylbenzo[d]thiazole is a heterocyclic compound belonging to the thiazole family, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of the bromine and methyl groups on the benzothiazole ring influences its reactivity and biological interactions.
Target of Action
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves binding to active sites, inhibiting enzymatic activity, or modulating receptor functions.
Biochemical Pathways
This compound has been shown to affect several biochemical pathways:
- Quorum Sensing Inhibition : It can inhibit quorum sensing in bacteria, impacting biofilm formation and virulence factors.
- Antioxidant Activity : Exhibits properties that scavenge free radicals, contributing to cellular protection against oxidative stress.
- Cell Signaling Modulation : Influences signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 12 | 0.05 |
| Staphylococcus aureus | 14 | 0.1 |
| Pseudomonas aeruginosa | 11 | 0.15 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Anticancer Activity
Research indicates potential cytotoxic effects against various cancer cell lines:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound using the disk diffusion method. The compound showed a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in clinical settings .
- Anticancer Research : In vitro studies demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. The IC50 value was determined to be approximately 25 µM, indicating significant anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
